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Introduction

Piperazine dihydrochloride monohydrate (CsH10N2:2HCI-H20) is the hydrated salt form of
piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite
positions.[1] This white crystalline solid is a fundamental building block and a critical
intermediate in the pharmaceutical industry.[2] Its importance stems from the prevalence of the
piperazine ring in a vast array of marketed drugs, including those for antidepressant and
anticancer applications.[3][4][5] The conversion of the parent piperazine, a somewhat
deliguescent and reactive base, into its dihydrochloride monohydrate salt significantly
enhances its stability and handling properties, making it more suitable for pharmaceutical
development and manufacturing.[6][7]

This technical guide, intended for researchers, scientists, and drug development professionals,
provides a comprehensive analysis of the core physical and chemical properties of piperazine
dihydrochloride monohydrate. It moves beyond a simple recitation of data to offer field-
proven insights into the causality behind its behavior and the experimental protocols used for
its characterization.

Section 1: Core Physicochemical Identity
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The compound's identity is established by its chemical formula and molecular weight. It exists
as a monohydrate, meaning one molecule of water is incorporated into the crystal lattice for
each unit of piperazine dihydrochloride. This water of hydration is a critical attribute, influencing
properties such as melting point and thermal stability.

Property Value Source(s)

iperazine;hydrate;dihydrochlo
IUPAC Name p_; Y Y 8]
ride

6091-62-9 (monohydrate
CAS Number specific, though 142-64-3 is [2][8]

often used)

CaH10N2-2HCI-H20 (or

Molecular Formula [2][8]
CaH14CI2N20)

Molecular Weight 177.07 g/mol [2][8]

Anhydrous MW 159.05 g/mol [6]

Section 2: Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are
paramount as they directly influence formulation strategy, manufacturing processes, and
bioavailability.
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Property Description

Value | Observation Source(s)

Visual characteristics
Appearance )
of the solid form.

White to off-white or
cream-colored
[2][6][°]

crystalline powder or
needles.

Temperature at which
Melting Point the solid transitions to

a liquid.

82-83 °C. This
relatively low melting
point is characteristic
of the monohydrate
and involves the loss
of water. The [6][10]
anhydrous form melts

with decomposition at

a much higher

temperature (approx.

318-320 °C).

. The ability to dissolve
Solubilty in a solvent

Water: Freely soluble.
(41 g/100 mL at
20°C). Organic
Solvents: Insoluble in [2][6][9]
most organic solvents;

slightly soluble in

methanol and ethanol.

. Tendency to absorb
Hygroscopicity _ _
moisture from the air.

Slightly hygroscopic. [6][11]

pH (Agqueous The acidity or basicity

Solution) of a 5% wi/v solution.

3.0t0 3.4. [9][12]

Expertise & Experience: Interpreting the Physical

Properties

The high aqueous solubility of piperazine dihydrochloride monohydrate is its most

significant physical asset in drug development. This property is a direct result of its ionic salt

nature and makes it an excellent candidate for aqueous-based formulations, both for oral and
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parenteral routes. However, its insolubility in organic solvents can complicate synthesis and
purification steps that require non-aqueous media.

The distinction between the melting point of the monohydrate and the anhydrous form is
critical. A low melting point around 82-83°C, as determined by Differential Scanning Calorimetry
(DSC), is a key identifier for the monohydrate form and signals the loss of lattice water.[13] Its
slight hygroscopicity necessitates storage in well-closed containers to prevent moisture
sorption, which could alter its physical state and assay value.[9][11]

Section 3: Chemical Properties

The chemical properties dictate the compound's reactivity, stability, and its behavior in
biological systems.

Property Description Value | Observation Source(s)
pKa (parent The logarithmic acid pKai = 5.35; pKaz = [L41[15]
piperazine) dissociation constant. 9.73 (at 25 °C).

More stable than the
piperazine free base.
Stable in neutral or
] acidic media and at
Resistance to
. _ temperatures up to
Stability chemical change or [6][71[16]
) 270 °C (anhydrous
degradation.
form). Can degrade
under strongly basic,
oxidative, or photolytic

conditions.

Emits toxic fumes of
. Breakdown products )
Decomposition ) ] hydrogen chloride and  [6][11]
upon intense heating. ] )
nitrogen oxides.

Expertise & Experience: Interpreting the Chemical
Properties
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As the salt of a weak base (piperazine) and a strong acid (HCI), the compound's solution pH is
acidic (3.0-3.4). The two pKa values of the parent piperazine are fundamental to its utility. The
pKa of 9.73 corresponds to the protonation of the first nitrogen, while the pKa of 5.35
corresponds to the protonation of the second. This means that in solution, piperazine
dihydrochloride can act as a buffer across two pH ranges, a property leveraged in biochemical
assays.[2]

The enhanced stability of the salt form compared to the free base is a primary reason for its
use.[6] The free base is susceptible to absorbing carbon dioxide from the air, while the salt is
not.[14] However, forced degradation studies are essential to understand its stability profile
fully. 1t is generally stable to hydrolysis in acidic conditions but may degrade under harsh basic
conditions which would generate the less stable free base. The nitrogen atoms can also be
susceptible to oxidation.[16][17]

Section 4: Experimental Characterization Protocols

The following protocols represent self-validating systems for the characterization of piperazine
dihydrochloride monohydrate. The causality behind experimental choices is explained to
provide a deeper understanding.

Protocol 4.1: Thermal Analysis by TGA-DSC

Causality: This is the most definitive method to confirm the presence of hydration water and
assess thermal stability.[18] Thermogravimetric Analysis (TGA) measures mass change with
temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. A combined
TGA-DSC analysis provides simultaneous information on water loss and thermal transitions like
melting and decomposition.[13]

Methodology:

 Instrument Calibration: Calibrate the TGA balance and the DSC temperature and heat flow
using certified reference materials.

o Sample Preparation: Accurately weigh 3-5 mg of piperazine dihydrochloride monohydrate
into an aluminum DSC pan. Do not seal the pan hermetically to allow for the escape of water
vapor.
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e Analysis Conditions:

o Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.

o Temperature Program: Equilibrate at 30 °C, then ramp up to 350 °C at a rate of 10 °C/min.
o Data Interpretation:

o TGA Curve: Expect a weight loss step beginning above ambient temperature and
concluding around 100-120 °C. The percentage weight loss should correspond to one
mole of water (~10.17%).

o DSC Curve: Expect an endothermic peak corresponding to the TGA weight loss
(dehydration). A second, sharp endothermic or exothermic event at a much higher
temperature (>300 °C) indicates the melting/decomposition of the resulting anhydrous salt.
[13][19]
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Caption: Workflow for TGA-DSC analysis of the monohydrate.

Protocol 4.2: Aqueous Solubility Determination
(Equilibrium Method)

Causality: The equilibrium or shake-flask method is the gold standard for determining intrinsic

solubility. It ensures that the solution has reached saturation, providing a true measure of the

compound's solubility limit under specific conditions (e.g., temperature, pH).[17]
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Methodology:

o Preparation: Add an excess amount of piperazine dihydrochloride monohydrate to a
series of sealed vials containing a known volume of purified water (e.g., 10 mL). "Excess"
means that a visible amount of solid remains undissolved.

» Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C)
and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

o Sample Collection & Preparation: After equilibration, allow the vials to stand for a short
period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

« Filtration: Immediately filter the aliquot through a 0.45 um syringe filter to remove any
undissolved particulates. This step is critical to avoid overestimation.

» Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify
the concentration of piperazine using a validated analytical method, such as HPLC-UV (often
requiring derivatization) or a titration method.[20][21]

Calculation: Express the solubility in mg/mL or g/100 mL.

Protocol 4.3: Stability Assessment via Forced
Degradation

Causality: Forced degradation studies are essential in drug development to identify potential
degradation pathways and to develop stability-indicating analytical methods.[16] Subjecting the
compound to stress conditions harsher than accelerated storage (e.g., high heat, extreme pH,
oxidation, light) helps predict its long-term stability.

Methodology:

e Stock Solution: Prepare a stock solution of piperazine dihydrochloride monohydrate in
water at a known concentration (e.g., 1 mg/mL).

e Stress Conditions:
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o Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCI. Store at 60 °C
for 24 hours.

o Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60
°C for 24 hours.

o Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H202).
Store at room temperature for 24 hours.

o Thermal (Solid State): Store the solid powder in an oven at 80 °C for 48 hours. Then
dissolve in water to the stock concentration.

o Control: Keep a stock solution protected from light at 4 °C.

o Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all
samples, including the control, by a stability-indicating HPLC method.

o Data Interpretation: Compare the chromatograms of the stressed samples to the control.
Look for a decrease in the main peak area and the appearance of new peaks (degradants).
This validates that the analytical method can separate the intact compound from its
degradation products.
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Caption: Workflow for a forced degradation stability study.

Section 5: Applications in Research and Drug
Development

The unique combination of physicochemical properties makes piperazine dihydrochloride
monohydrate a versatile tool.
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API Synthesis: It is a primary building block for synthesizing more complex piperazine-
containing APIs. Its salt form ensures stability and accurate stoichiometry during reactions.[2]
[22]

Formulation Development: Its high water solubility makes it ideal for developing simple
agueous oral solutions, syrups, or parenteral formulations.[2][9]

Biochemical Buffering: With two pKa values, the parent piperazine can be used to prepare
buffers for biochemical assays, particularly in the pH ranges of ~5.0-6.0 and ~9.5-10.5. The
dihydrochloride salt is a convenient starting material for preparing such buffers by adjusting
the pH with a strong base.[2]

Analytical Standard: Due to its stability and purity, it serves as a reference standard for the
qualification and quantification of piperazine and its derivatives in various analytical methods,
including chromatography.[1]

Applications

Physicochemical Properties

High Aqueous
Solubility

Aqueous Formulations

Enables (Oral/Parenteral)

Dual pKa Values | Allows for Biochemical
Buffer Systems

(535&9.73) )

High Purity & Ensures )
Chemical Stability API Synthe51s
~ (Building Block)

Qualifies as

\

Analytical
Reference Standard

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.chemimpex.com/products/43353
https://orgsyn.org/demo.aspx?prep=cv5p0088
https://www.chemimpex.com/products/43353
https://www.amphray.com/uploads/product/specs/13_specs.pdf
https://www.chemimpex.com/products/43353
https://www.benchchem.com/jp/product/b147326
https://www.benchchem.com/product/b3421035?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Relationship between properties and applications.

Conclusion

Piperazine dihydrochloride monohydrate is more than just a simple salt; it is a carefully
engineered molecule whose physicochemical properties are optimized for pharmaceutical
utility. Its high water solubility, well-defined hydrated state, superior stability compared to its free
base, and dual buffering capacity make it an invaluable asset for drug discovery and
development. A thorough understanding and experimental verification of these properties,
using robust protocols as outlined in this guide, are essential for any scientist or researcher
aiming to leverage this versatile compound to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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